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Compound of Interest

Compound Name:
2,4,6,9-Tetrahydroxytetraphen-

5(6H)-one

CAS No.: 91416-25-0

Cat. No.: B14347490

Get Quote

2,2',4,4'-Tetrahydroxybenzophenone, commonly known as Benzophenone-2 (BP-2), is a

multifaceted organic compound widely employed as a UV absorber and stabilizer in an array of

consumer and industrial products, including sunscreens, cosmetics, perfumes, plastics, and

coatings.[1][2][3] Its primary function is to absorb and dissipate harmful UV radiation, thereby

preventing photodegradation of products and protecting human skin.[3][4] However, the very

properties that make it an effective UV filter—its phenolic structure and ability to interact with

biological molecules—also necessitate a thorough investigation of its toxicological and

pharmacological profile.

This guide provides a technical framework for the in vitro assessment of BP-2, moving beyond

simple protocol recitation to explain the causal science behind experimental design. It is

intended for researchers, toxicologists, and drug development professionals seeking to

understand and evaluate the biological activities of this prevalent environmental chemical. We

will explore the core methodologies for assessing its potential as an endocrine disruptor, a

cytotoxic agent, and an antioxidant, providing the foundational knowledge to generate robust,

reproducible, and meaningful data.
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Section 1: Physicochemical Properties and
Handling
A foundational understanding of a compound's properties is critical for valid experimental

design.

Chemical Identity:

IUPAC Name: bis(2,4-dihydroxyphenyl)methanone[4]

CAS Number: 131-55-5[5]

Molecular Formula: C₁₃H₁₀O₅[6]

Molecular Weight: 246.22 g/mol [6]

Solubility and Stock Preparation: BP-2 appears as a pale greenish-yellow or light-yellow

crystalline powder.[2][5] It has limited solubility in water but is soluble in organic solvents.[1][7]

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-

concentration stock solutions (e.g., 100 mg/mL).[6]

Causality in Practice: The choice of solvent and its final concentration in the cell culture

medium is a critical variable. High concentrations of DMSO (>0.5%) can induce cellular stress,

differentiation, or toxicity, confounding results. Therefore, a preliminary solvent toxicity test is a

hallmark of a self-validating protocol. All experiments should include a vehicle control group

(cells treated with the same final concentration of DMSO as the highest BP-2 dose) to isolate

the effects of the compound from those of the solvent.
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Property Value Source

Appearance
Pale greenish-yellow

crystalline powder
[5]

Melting Point 198 - 203°C [2][5]

Solubility (Water) Slightly soluble / Insoluble [1][2][7]

Solubility (Organic)
Soluble in ethanol, acetone,

DMSO
[1][6]

Section 2: Endocrine-Disrupting Potential: A
Primary Concern
A significant body of research has focused on the potential for BP-2 to interfere with the

endocrine system. It is a recognized endocrine-disrupting chemical (EDC) that can interact with

estrogen and androgen pathways.[8][9]

Mechanism: Estrogenic and Anti-Androgenic Activity
In vitro studies have consistently demonstrated that BP-2 possesses both estrogenic (agonist)

and anti-androgenic (antagonist) properties.[10][11][12][13] The estrogenic activity of BP-2 is

comparable to that of Bisphenol A (BPA).[10][11] This dual activity suggests BP-2 can mimic

the effects of estrogen by binding to the estrogen receptor (ERα) and can also block the action

of androgens like dihydrotestosterone (DHT) by inhibiting the androgen receptor (AR).[8][9][12]

The presence of a hydroxyl group at the 4-position of the phenyl ring is considered essential for

these hormonal activities.[12]
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Caption: Estrogen Receptor (ERα) signaling pathway activated by BP-2.
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Key Experiment: ERα-Mediated Reporter Gene Assay
This assay is the gold standard for quantifying the estrogenic potential of a test compound. It

utilizes a mammalian cell line (e.g., human breast cancer cell line MCF-7 or transfected

Chinese Hamster Ovary (CHO) cells) engineered to contain a reporter gene (commonly

luciferase) under the control of an Estrogen Response Element (ERE).[10][11][12] Binding of

an estrogen agonist like BP-2 to the endogenous or transfected ERα leads to the transcription

of the luciferase gene, producing light that can be quantified.

Cell Culture & Seeding:

Culture hERα-HeLa-9903 cells in DMEM/F12 medium supplemented with 10% fetal

bovine serum (FBS).

Expert Insight: Prior to the assay, cells must be cultured for at least 24 hours in a phenol

red-free medium with charcoal-stripped FBS. Phenol red is a weak estrogen agonist, and

hormones in standard FBS would cause high background activity. This step is crucial for

assay sensitivity and trustworthiness.

Seed cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and

incubate for 24 hours.

Compound Preparation & Treatment:

Prepare a 10 mM stock solution of BP-2 in DMSO.

Perform a serial dilution in phenol red-free medium to create a range of concentrations

(e.g., 10⁻¹⁰ M to 10⁻⁵ M). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

Include a positive control (17β-estradiol, E2) and a vehicle control (0.1% DMSO).

Remove the seeding medium from the cells and add 100 µL of the prepared compound

dilutions.

Incubation:

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Lysis and Luminescence Reading:

Wash the cells with phosphate-buffered saline (PBS).

Add 50 µL of cell lysis buffer to each well and incubate according to the manufacturer's

instructions (e.g., 15 minutes at room temperature).

Add 50 µL of luciferase assay substrate to each well.

Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the relative light unit (RLU) data to the vehicle control.

Plot the normalized response against the log of the compound concentration to generate a

dose-response curve.

Calculate the EC₅₀ (half-maximal effective concentration) value.
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Caption: Workflow for an estrogenic activity reporter gene assay.
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Section 3: Cytotoxicity Assessment
Before attributing any specific mechanistic effect (like endocrine disruption), it is imperative to

determine the concentrations at which BP-2 is cytotoxic. A compound that kills cells will

invariably inhibit receptor signaling, leading to false-positive antagonist results or other

misleading artifacts. Cytotoxicity assays establish the concentration window for subsequent

mechanistic studies.

Mechanism: Loss of Metabolic Activity
The most common cytotoxicity assays, such as the MTT or Resazurin assays, measure the

metabolic activity of the cell population.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes

in viable cells to cleave the yellow tetrazolium salt MTT into purple formazan crystals. The

amount of formazan produced is directly proportional to the number of living, metabolically

active cells.

Key Experiment: MTT Cell Viability Assay
This colorimetric assay is robust, inexpensive, and widely used to assess cell viability and

proliferation.[15][16]

Cell Seeding:

Seed a relevant cell line (e.g., human keratinocytes HaCaT, liver cells HepG2, or the cell

line for your mechanistic assay) into a clear 96-well plate at an appropriate density (e.g., 5

x 10³ to 1 x 10⁴ cells/well).

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of BP-2 in the appropriate cell culture medium. A wide

concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
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Replace the medium with the compound-containing medium and incubate for a relevant

duration (e.g., 24, 48, or 72 hours).

MTT Addition:

Prepare a 5 mg/mL solution of MTT in sterile PBS.

Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).

Incubate for 2-4 hours at 37°C. Expert Insight: The incubation time is critical and cell-line

dependent. During this time, viable cells convert the yellow MTT to purple formazan.

Check for the formation of purple precipitates under a microscope.

Formazan Solubilization:

Carefully remove the MTT-containing medium.

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each

well to dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Absorbance Reading & Analysis:

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated /

Abs_control) * 100.

Plot the percent viability against the log of the compound concentration and determine the

IC₅₀ (half-maximal inhibitory concentration).
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Caption: Standard workflow for an MTT cytotoxicity assay.

Section 4: Anti-inflammatory and Antioxidant
Activity
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The phenolic hydroxyl groups in the BP-2 structure suggest potential for both anti-inflammatory

and antioxidant activities, which are often mechanistically linked.[1][4][17]

Mechanism: Modulation of Inflammatory Pathways &
Radical Scavenging

Anti-inflammatory: Benzophenone derivatives can exert anti-inflammatory effects by

inhibiting key inflammatory mediators.[18][19] A common in vitro model involves stimulating

macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of

bacterial cell walls. LPS activates the Toll-like receptor 4 (TLR4) signaling pathway, leading

to the production of pro-inflammatory molecules like nitric oxide (NO) and various cytokines.

[17]

Antioxidant: As a phenolic compound, BP-2 can donate a hydrogen atom to neutralize free

radicals, thereby terminating damaging chain reactions. This activity can be quantified by

measuring the compound's ability to scavenge a stable free radical, such as 2,2-diphenyl-1-

picrylhydrazyl (DPPH).[20]
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Caption: Simplified LPS-induced pro-inflammatory signaling cascade.
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Key Experiment: Nitric Oxide (NO) Assay in
Macrophages
This assay quantifies the production of NO, a key inflammatory mediator, by measuring the

accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the

Griess reagent.[15][17]

Cell Culture:

Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

Seed cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

Treatment:

Pre-treat the cells with non-toxic concentrations of BP-2 (determined from cytotoxicity

assays) for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

Include controls: untreated cells, cells treated with LPS only, and cells treated with BP-2

only.

Griess Reaction:

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well

and incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and

incubate for another 10 minutes. A pink/magenta color will develop.

Measurement and Analysis:

Measure the absorbance at 540 nm.

Create a standard curve using known concentrations of sodium nitrite.
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Calculate the nitrite concentration in each sample and express the inhibition of NO

production relative to the LPS-only control.

Summary of Reported In Vitro Activities
The following table consolidates quantitative data from various studies to provide a

comparative overview of BP-2's biological activity.

Assay Type Cell Line Endpoint Result Reference

Estrogenic

Activity

Human CHO

cells
Reporter Gene

Strong activity,

comparable to

BPA

[10][11]

Estrogenic

Activity

Human MCF-7

cells
Reporter Gene

Exhibited

estrogenic

activity

[12][13]

Anti-Androgenic

Activity

Human CHO

cells
Reporter Gene

Exhibited anti-

androgenic

activity

[10][11]

Anti-Androgenic

Activity
Rat NIH3T3 cells Reporter Gene

Significant

inhibitory effects
[12][13]

α-glucosidase

Inhibition
Enzyme Assay Enzyme Activity IC₅₀ = 49.72 μM [6][8]

Cytotoxicity
Human CCRF-

CEM
Cell Proliferation

IC₅₀ ~ 1.38 µM

(for a similar

benzophenone)

[14]

Cytotoxicity Human HCT116 Cell Proliferation

IC₅₀ ~ 0.86 µM

(for a similar

benzophenone)

[14]

Conclusion: An Integrated Approach
The in vitro evaluation of 2,2',4,4'-Tetrahydroxybenzophenone requires a multi-faceted

approach. No single assay can fully define its biological profile. A logical and scientifically
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sound investigation begins with determining the compound's cytotoxic concentration range.

Subsequent mechanistic assays, such as reporter gene studies for endocrine activity or

mediator release assays for inflammation, must be conducted at non-toxic concentrations to

ensure the observed effects are specific and not artifacts of cell death. By integrating these

validated methodologies, researchers can build a comprehensive and reliable profile of BP-2's

interaction with biological systems, providing the critical data needed for accurate risk

assessment and informed decision-making in the fields of toxicology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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